molecular formula C10H20N2O2 B143305 Tert-butyl 1,4-diazepane-1-carboxylate CAS No. 112275-50-0

Tert-butyl 1,4-diazepane-1-carboxylate

Cat. No.: B143305
CAS No.: 112275-50-0
M. Wt: 200.28 g/mol
InChI Key: WDPWEXWMQDRXAL-UHFFFAOYSA-N
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Description

1-Boc-hexahydro-1,4-diazepine is an N-boc protected homopiperazine. Its enthalpy of vaporization at boiling point (558.15K) is 49.498kjoule/mol.

Scientific Research Applications

  • Synthesis of Key Intermediates and Compounds :

    • A practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–kinase inhibitor K-115, has been established for multikilogram production. This synthesis involves intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available (S)- or (R)-2-aminopropan-1-ol (Gomi et al., 2012).
    • The intramolecular Schmidt reaction of tert-butyl 3-(3-azidopropyl)-4-oxopiperidine-1-carboxylate resulted in the formation of a saturated fused heterocyclic system, indicating its use as a promising intermediate in the synthesis of N-substituted diazepines (Moskalenko & Boev, 2014).
  • Role in Radiopharmaceuticals :

    • [123I]tert-Butyl 8-iodo-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a radioligand with high affinity for diazepam insensitive benzodiazepine receptors, was synthesized for potential use as a SPECT imaging agent (He et al., 1994).
  • Catalysis and Chemical Reactions :

    • Manganese(III) complexes containing 1,4-diazepane ligands were studied as catalysts for epoxidation reactions. This research explored how the Lewis basicity of ligands affects reactivity, potentially informing industrial chemical processes (Sankaralingam & Palaniandavar, 2014).
  • Synthesis of Dipeptidomimetic :

    • Research on the synthesis of a trisubstituted 1,4-diazepin-3-one-based dipeptidomimetic, a novel molecular scaffold, has implications in drug design and biological research. This scaffold could potentially be used to replicate biologically relevant topologies or be incorporated into bioactive peptides (Weitz et al., 1997).
  • Methodology in Organic Synthesis :

    • The facile synthesis of α-hydroxy carboxylic acids from α-amino acids using tert-butyl nitrite represents a methodological advancement in the field of organic synthesis (Stuhr-Hansen et al., 2014).
  • Application in Therapeutics and Molecular Imaging :

    • The synthesis and characterization of tert-butyl 8-chloro-5,6-dihydro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine 3-carboxylate, a ligand for the diazepam insensitive subtype of the benzodiazepine receptor, highlights its potential in therapeutic and molecular imaging applications (Gu et al., 1992).

Safety and Hazards

Tert-butyl 1,4-diazepane-1-carboxylate is classified as a hazardous substance, with hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . Personal protective equipment such as eyeshields, full-face respirator, and gloves are recommended .

Properties

IUPAC Name

tert-butyl 1,4-diazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-4-5-11-6-8-12/h11H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPWEXWMQDRXAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373214
Record name 1-Boc-homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112275-50-0
Record name 1-Boc-homopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 1,4-diazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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